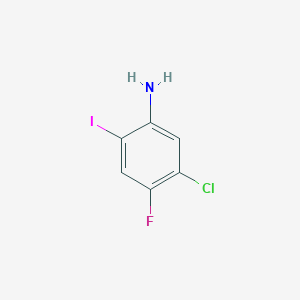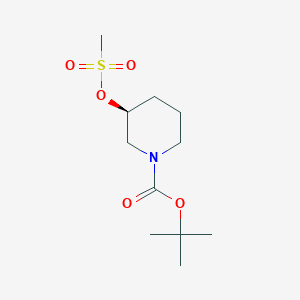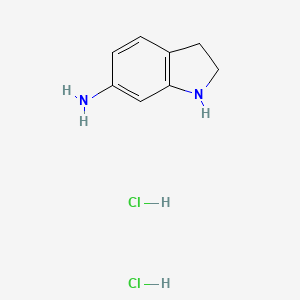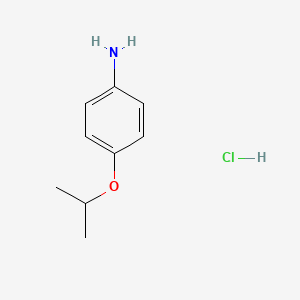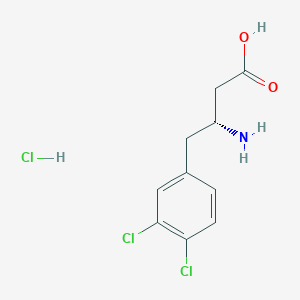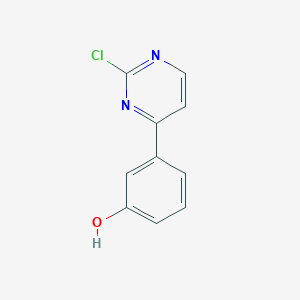
3-(2-Chloropyrimidin-4-yl)phenol
Übersicht
Beschreibung
The compound "3-(2-Chloropyrimidin-4-yl)phenol" is a chemical entity that has been explored in various research contexts. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, synthesis, and applications. These compounds are generally characterized by a phenol group attached to a heterocyclic ring, which in this case is a pyrimidine ring substituted with a chlorine atom. The research on related compounds spans a range of applications from luminescent properties to biological activities.
Synthesis Analysis
The synthesis of compounds related to "3-(2-Chloropyrimidin-4-yl)phenol" involves various chemical reactions, including condensation, nucleophilic substitution, and coupling reactions. For instance, the synthesis of tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols involves the condensation of chromones and 3-aminopyrazoles under microwave radiation . Similarly, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an intermediate in anticancer drug synthesis, is achieved through nucleophilic substitution and coupling reactions starting from 2,4,6-trichloropyrimidine .
Molecular Structure Analysis
The molecular structures of compounds similar to "3-(2-Chloropyrimidin-4-yl)phenol" have been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of a pyrazolo[1,5-a]pyrimidine derivative was confirmed by single-crystal X-ray diffraction . The molecular structure of a related Schiff base compound was also determined using X-ray diffraction, revealing a nearly coplanar arrangement of the benzene and pyridine rings .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to form complexes, as seen in the iron(III) complexes of a Schiff base ligand derived from a pyrimidine derivative . These complexes exhibit interesting magnetic properties, such as spin-crossover behavior. Additionally, the emissive properties of tetrahydro(imidazo[1,5-a]pyrid-3-yl)phenols indicate their potential use in organic dyes with large Stokes shifts .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to "3-(2-Chloropyrimidin-4-yl)phenol" have been extensively studied. For instance, the photophysical properties of a series of tetrahydro(imidazo[1,5-a]pyrid-3-yl)phenols were investigated, showing intense fluorescence and high quantum yields . The antifungal activity of pyrazolo[1,5-a]pyrimidine derivatives against various phytopathogenic fungi has also been evaluated, with some compounds showing good inhibitory effects . Additionally, the antiproliferative activity of a chlorothienopyrimidin derivative against several human cancer cell lines has been reported, demonstrating promising anticancer activity .
Wissenschaftliche Forschungsanwendungen
1. Antifungal Activity
The derivatives of pyrazolo[1,5-a]pyrimidines, which include structures related to 3-(2-Chloropyrimidin-4-yl)phenol, have been studied for their antifungal abilities. Research demonstrates that certain derivatives exhibit significant antifungal properties against various phytopathogenic fungi. For instance, 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol and 4-chloro-2-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenol have shown effectiveness against Colletotrichum gloeosporioides (Zhang et al., 2016).
2. Biological and Pharmacological Effects
Chlorogenic Acid (CGA), which shares a structural similarity with 3-(2-Chloropyrimidin-4-yl)phenol, exhibits a wide range of biological and pharmacological activities. It has demonstrated antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and other therapeutic roles. CGA's impact on lipid metabolism and glucose regulation suggests potential applications in treating disorders like hepatic steatosis, cardiovascular disease, and diabetes (Naveed et al., 2018).
3. High-Temperature Stability in Complexes
Studies involving 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2н-pyrazol-3-ol, which is structurally related to 3-(2-Chloropyrimidin-4-yl)phenol, have shown that complexes formed with phenols are stable at high temperatures. This stability is significant for applications requiring thermal resilience (Erkin et al., 2017).
4. Applications in Antitumor Drugs
Compounds like phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, which are intermediates in the synthesis of antitumor drugs, are closely related to 3-(2-Chloropyrimidin-4-yl)phenol. These compounds play a vital role in the development of small molecular inhibitors for cancer treatment (Gan et al., 2021).
5. Molecular
Docking and Quantum Chemical CalculationsThe molecular structure and properties of compounds like 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol have been studied extensively. These investigations, which include molecular docking and quantum chemical calculations, are crucial for understanding the interactions and potential applications of these compounds in various biological systems (Viji et al., 2020).
6. Targeting Virus-Host Interaction
Research on pyrimidine derivatives, structurally related to 3-(2-Chloropyrimidin-4-yl)phenol, has focused on targeting virus-host interactions, particularly in the context of COVID-19. These studies aim to identify potential drug candidates that can inhibit the interaction between the virus and host cells, thus offering a therapeutic approach to combat viral infections (Rane et al., 2020).
7. DNA Topoisomerase I Inhibition
Benzimidazole derivatives, including compounds similar to 3-(2-Chloropyrimidin-4-yl)phenol, have been synthesized and evaluated for their effects on mammalian DNA topoisomerase I activity. This research highlights the potential use of these compounds in targeting specific cellular processes, which is vital for the development of new therapeutic agents (Alpan et al., 2007).
Eigenschaften
IUPAC Name |
3-(2-chloropyrimidin-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-12-5-4-9(13-10)7-2-1-3-8(14)6-7/h1-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHTXOQEDBGING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloropyrimidin-4-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



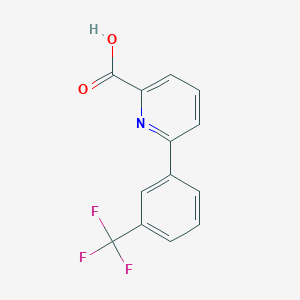
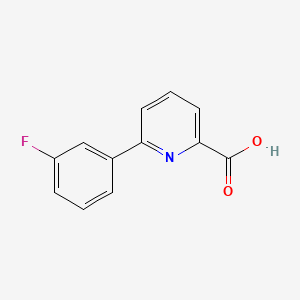
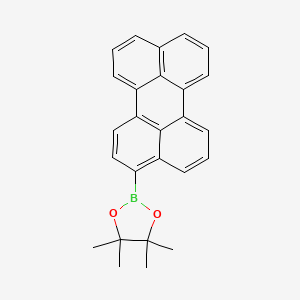
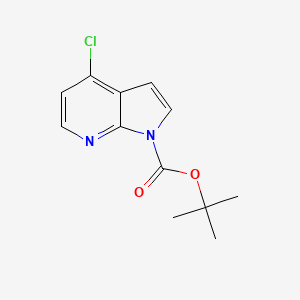
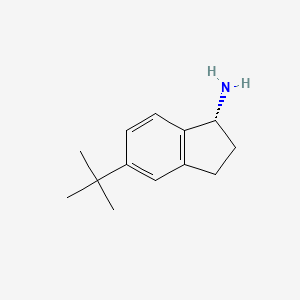
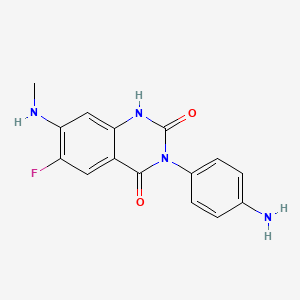
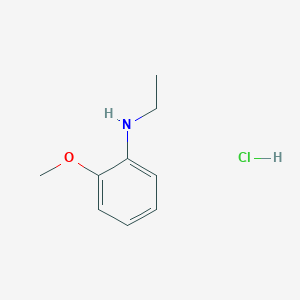
![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)
